

Application Notes and Protocols: NVP-DFV890 for Mouse Models of Peritonitis

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Compound of Interest

Compound Name: NVP-DFV890

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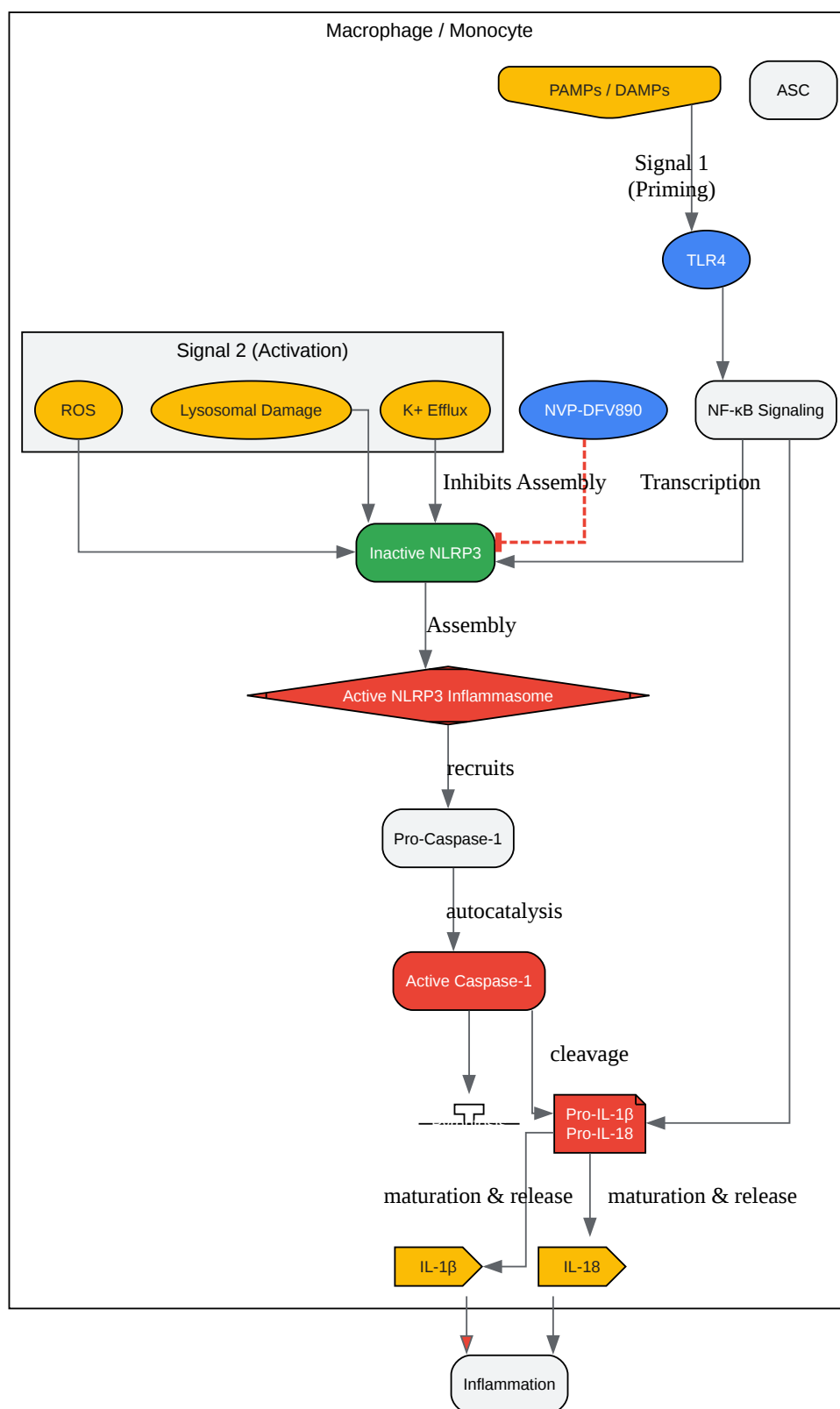
For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DFV890 is a potent and selective oral inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1 β and IL-18, and induces pyroptotic cell death.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Preclinical and clinical studies are evaluating **NVP-DFV890**'s therapeutic potential in conditions such as coronary heart disease, osteoarthritis, and COVID-19.[3][4][5] This document provides detailed application notes and protocols for the in vivo administration of **NVP-DFV890** in mouse models of peritonitis, a common experimental model to study acute inflammation.

Mechanism of Action of NVP-DFV890

NVP-DFV890 directly binds to the NLRP3 protein, locking it in an inactive conformation. This prevents the assembly of the inflammasome complex, thereby blocking the downstream activation of caspase-1 and the subsequent release of IL-1 β and IL-18.[1][2]



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Caption: **NVP-DFV890** inhibits the NLRP3 inflammasome assembly.

Quantitative Data Summary

While specific in vivo dosing for **NVP-DFV890** in mouse peritonitis models is not publicly available, the following tables summarize typical parameters for inducing peritonitis and general pharmacokinetic data for **NVP-DFV890** from human studies, which can inform dose selection.

Table 1: Common Methods for Inducing Peritonitis in Mice

Induction Agent	Typical Dose/Concentration	Administration Route	Key Features	Reference
Thioglycollate Broth	3-4% (w/v) solution, 1-3 mL	Intraperitoneal (IP)	Elicits a robust recruitment of neutrophils, followed by macrophages.	[6] [7]
Zymosan A	0.25 - 1.5 mg/mouse in sterile saline	Intraperitoneal (IP)	Induces acute inflammation with rapid leukocyte infiltration.	[7] [8]
Lipopolysaccharide (LPS)	10 mg/kg	Intraperitoneal (IP)	Mimics gram-negative bacterial peritonitis, potent inducer of inflammatory cytokines.	[9]
E. coli Suspension	1.7×10^6 CFU/100 μ L	Intraperitoneal (IP)	Bacterial infection model to study sepsis and bacterial clearance.	[10]

Table 2: **NVP-DFV890** Pharmacokinetics and Pharmacodynamics (Human Data)

Parameter	Value	Condition	Reference
Formulation	Oral tablets / Spray-dried dispersion (SDD)	Fasted and Fed	[1][11]
IC50 (ex vivo IL-1 β release)	61 ng/mL	LPS-stimulated	[11][12]
IC90 (ex vivo IL-1 β release)	1340 ng/mL	LPS-stimulated	[11][12]
Dosing Regimen (Clinical Trial)	50 mg, twice daily	Hospitalized COVID-19 patients	[2]

Experimental Protocols

Protocol 1: Induction of Peritonitis in Mice

This protocol describes a general method for inducing peritonitis. The choice of agent depends on the specific inflammatory pathway being investigated.

Materials:

- 8-10 week old male C57BL/6 or BALB/c mice.[6][13]
- Induction agent (e.g., 3% w/v thioglycollate solution, Zymosan A suspension, or LPS solution in sterile saline).
- Sterile 1 mL syringes with 26-27 gauge needles.[7]
- Animal restraint device (optional).

Procedure:

- Prepare the induction agent under sterile conditions. For Zymosan A, ensure the suspension is vortexed immediately before injection as it is not soluble.[7]
- Properly restrain the mouse. Manual restraint or a decapicone can be used.[7]

- Administer the induction agent via intraperitoneal (IP) injection. The injection should be made in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or other organs.[7][14] The needle should be inserted at a 20-30 degree angle.[7]
- Gently pull back on the plunger before injecting to ensure no fluid (e.g., blood, urine) is aspirated.[7]
- Monitor the animals for signs of distress post-injection.

Protocol 2: Preparation and Administration of NVP-DFV890

As **NVP-DFV890** is an orally administered drug, a suitable vehicle for oral gavage in mice is required. The following protocol is a general guideline and may need optimization.

Materials:

- **NVP-DFV890** powder.
- Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 10% DMSO, 90% Corn Oil).[15]
- Oral gavage needles (flexible or rigid).
- Sterile tubes for preparation.
- Vortexer and/or sonicator.

Preparation of **NVP-DFV890** Solution (Example):

- Prepare a stock solution of **NVP-DFV890** in DMSO (e.g., 50 mg/mL).
- For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the components sequentially, ensuring each is fully mixed before adding the next. For a 1 mL final volume, this would be 100 µL of 50 mg/mL stock, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[15]

- Vortex or sonicate if necessary to ensure a clear solution. It is recommended to prepare the working solution fresh on the day of use.[\[15\]](#)

Administration Procedure (Oral Gavage):

- Determine the appropriate dose. This will require a dose-response study, but starting points could be extrapolated from human studies, considering allometric scaling.
- Accurately measure the required volume of the **NVP-DFV890** solution based on the animal's body weight.
- Gently restrain the mouse.
- Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Care must be taken to avoid entry into the trachea.
- Slowly deliver the drug solution.
- **NVP-DFV890** can be administered prophylactically (before peritonitis induction) or therapeutically (after induction) depending on the study design. For example, treatment could be administered 30 minutes to 4 hours prior to or after the inflammatory challenge.[\[6\]](#)
[\[8\]](#)

Protocol 3: Assessment of Peritonitis

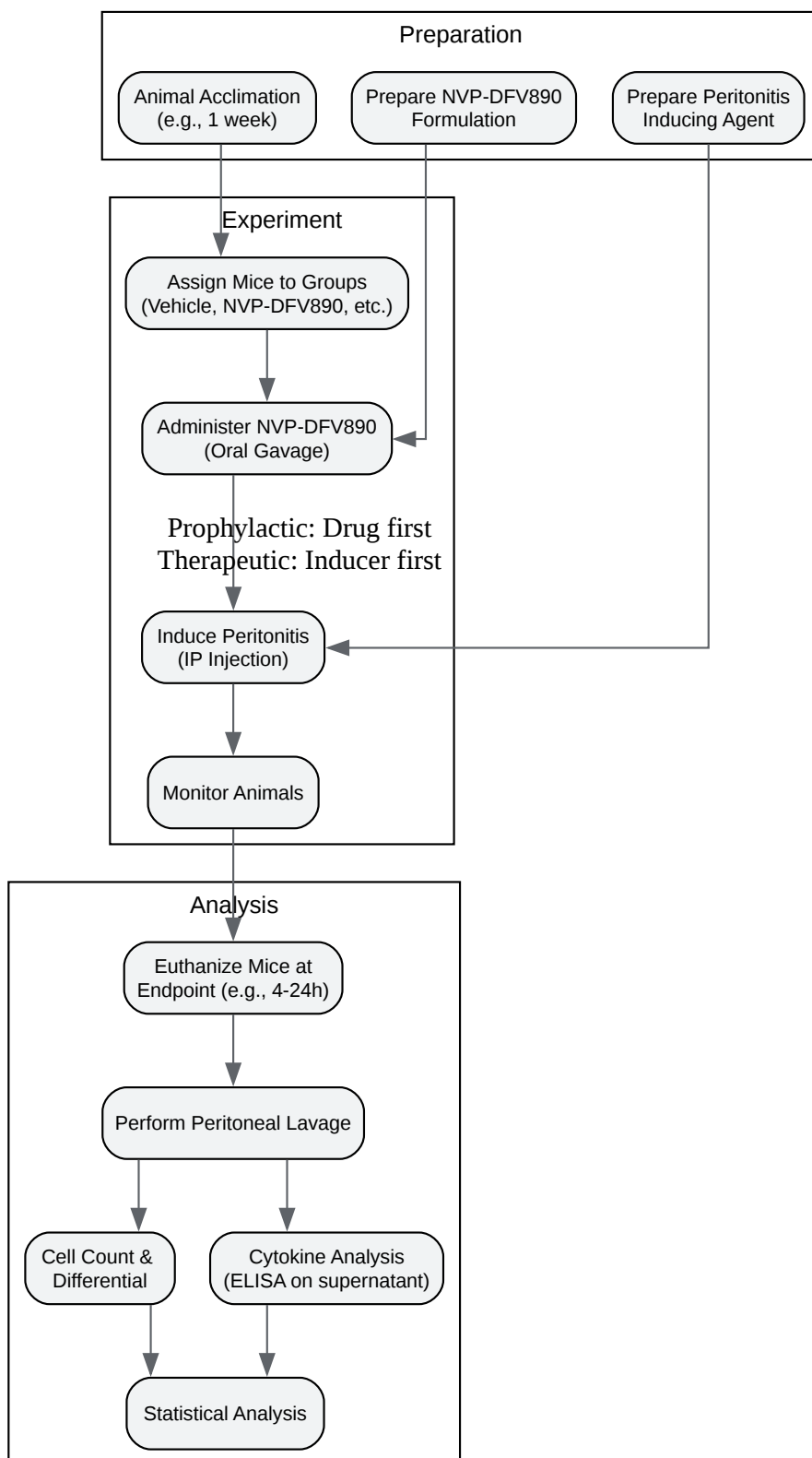
Materials:

- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[\[6\]](#)
- Syringes and needles.
- Tubes for cell collection.
- Centrifuge.
- Cell counting equipment (e.g., hemocytometer or automated cell counter).
- Reagents for flow cytometry or ELISA.

Procedure (Peritoneal Lavage):

- At a predetermined time point after induction (e.g., 4, 6, or 24 hours), euthanize the mice via an approved method (e.g., CO2 asphyxiation).[6][10]
- Inject 3-5 mL of cold sterile PBS or HBSS into the peritoneal cavity.[6]
- Gently massage the abdomen to dislodge cells.
- Aspirate the peritoneal fluid.
- Centrifuge the collected fluid to pellet the cells.
- The supernatant can be collected and stored for cytokine analysis (e.g., IL-1 β , IL-6, TNF- α) by ELISA.[8][9]
- The cell pellet can be resuspended for total and differential cell counts (e.g., neutrophils, macrophages) using a hematology analyzer or flow cytometry.[6][8]

Experimental Workflow



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Caption: Workflow for **NVP-DFV890** efficacy testing in mouse peritonitis.

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References

- 1. DFV890 - Wikipedia [en.wikipedia.org]
- 2. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Mouse model of peritonitis [bio-protocol.org]
- 7. olac.berkeley.edu [olac.berkeley.edu]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. Mild peritonitis mice model assay [bio-protocol.org]
- 11. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. medchemexpress.com [medchemexpress.com]
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